molecular formula C23H33N3O4S B2706460 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896287-04-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2706460
CAS No.: 896287-04-0
M. Wt: 447.59
InChI Key: XANWLDFVWRIDGE-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic organic compound provided for research and development purposes. It has the CAS Number 896288-35-0 and a molecular formula of C22H33N3O4S, with a molecular weight of 435.58 g/mol . This complex molecule features several distinct structural motifs, including an ethanediamide (oxalamide) core, a cyclohexene substituent, and a 2,5-dimethylbenzenesulfonyl group attached to a pyrrolidine ring . The integration of a pyrrolidine ring, a common feature in many bioactive molecules, suggests potential utility in medicinal chemistry and drug discovery research . Pyrrolidine derivatives are known to be present in a variety of pharmacologically active compounds, including kappa opioids, dopamine D4 receptor antagonists, and HIV reverse transcriptase inhibitors . The specific combination of a sulfonamide group and an ethanediamide linker in its structure may be of interest for studying molecular recognition and protein-ligand interactions. This product is intended for research use only and is not labeled for human therapeutic use or veterinary applications. Researchers are encouraged to conduct their own assays to determine the specific properties and applications of this compound.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4S/c1-17-10-11-18(2)21(15-17)31(29,30)26-14-6-9-20(26)16-25-23(28)22(27)24-13-12-19-7-4-3-5-8-19/h7,10-11,15,20H,3-6,8-9,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANWLDFVWRIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide” would likely involve multiple steps, including:

    Formation of the cyclohexene ring: This could be achieved through a Diels-Alder reaction.

    Introduction of the pyrrolidine ring: This might involve a nucleophilic substitution reaction.

    Attachment of the sulfonyl group: This could be done using sulfonyl chloride in the presence of a base.

    Formation of the oxalamide linkage: This step might involve the reaction of an amine with oxalyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the cyclohexene ring.

    Reduction: Reduction reactions could target the sulfonyl group or the oxalamide linkage.

    Substitution: Substitution reactions might occur at the pyrrolidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or an epoxide, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Drug Development: The compound could be studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Analog 1 : N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide (RN: 896288-35-0)

  • Structural Differences :
    • Cycloheptyl vs. Cyclohexenylethyl : The cycloheptyl group in Analog 1 is fully saturated and larger than the cyclohexenylethyl group in the target compound. This substitution alters lipophilicity (logP) and conformational flexibility.
    • Position of Sulfonyl Group : Both compounds share the 2,5-dimethylbenzenesulfonyl-pyrrolidine motif, suggesting conserved sulfonamide-mediated binding interactions.

Analog 2 : (R/S)-N-[(2R/S,4R/S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Structural Differences: Backbone Complexity: Analog 2 features a hexane backbone with hydroxy and diphenyl groups, contrasting with the simpler ethanediamide core of the target compound. Functional Groups: The 2-oxotetrahydropyrimidinyl and dimethylphenoxy groups in Analog 2 imply divergent binding mechanisms compared to the sulfonamide-pyrrolidine system in the target compound.

Physicochemical and Functional Comparisons

Table 1: Structural and Predicted Property Comparison

Parameter Target Compound Analog 1 Analog 2
Molecular Weight ~550–600 g/mol* ~540–580 g/mol* ~750–800 g/mol*
logP (Lipophilicity) ~3.5–4.2 (estimated) ~4.0–4.5 (cycloheptyl effect) ~2.8–3.3 (polar groups)
Key Substituents Cyclohexenylethyl, sulfonamide Cycloheptyl, sulfonamide Diphenyl, pyrimidinone
Solubility Low (hydrophobic dominance) Very low (larger cycloalkyl) Moderate (polar acetamido)

*Estimates based on structural similarity; exact values require experimental validation.

Functional Implications:

Analog 2’s polar hydroxy and acetamido groups suggest solubility-driven pharmacokinetics, contrasting with the sulfonamide-dominated hydrophobicity of the target compound .

Synthetic Accessibility :

  • The ethanediamide backbone in the target compound and Analog 1 simplifies synthesis compared to Analog 2’s multi-step hexane derivatization .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in drug development.

Chemical Structure and Properties

The compound features a cyclohexene ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its unique biological properties. The molecular formula is C23H33N3O4SC_{23}H_{33}N_{3}O_{4}S, with a molecular weight of 469.56 g/mol. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC23H33N3O4S
Molecular Weight469.56 g/mol
LogP2.8139
Polar Surface Area91.08
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexene Ring : Achieved via Diels-Alder reactions.
  • Introduction of the Pyrrolidine Ring : Conducted through nucleophilic substitution reactions.
  • Attachment of the Sulfonyl Group : Utilizes sulfonyl chloride in the presence of a base.
  • Formation of the Ethanediamide Linkage : Involves reactions with oxalyl chloride.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological testing.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, potentially inhibiting certain enzymes involved in disease processes.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit:

  • Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor growth in vitro.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammatory responses in animal models.

A notable study published in Journal of Medicinal Chemistry explored the pharmacological profiles of related compounds, highlighting their selective inhibition of specific kinases involved in cancer progression.

Implications for Drug Development

Given its structural features and preliminary biological activity data, this compound may serve as a lead compound for further development into therapeutic agents targeting cancer and inflammatory diseases.

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